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Compound of Interest

Compound Name: Bis-aminooxy-PEG4

Cat. No.: B1667428

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-aminooxy-PEG4, a
homobifunctional crosslinking reagent, for the site-specific modification and dimerization of
proteins. This technology is particularly valuable for applications in drug discovery, proteomics,
and the development of novel biotherapeutics.

Introduction

Bis-aminooxy-PEG4 is a versatile tool in bioconjugation that enables the covalent linkage of
molecules containing carbonyl groups (aldehydes or ketones). Its structure features two
aminooxy functionalities connected by a flexible 4-unit polyethylene glycol (PEG) spacer. The
aminooxy groups react specifically with aldehydes or ketones to form stable oxime bonds.[1][2]
This reaction, known as oxime ligation, is highly chemoselective and can be performed under
mild, biocompatible conditions, making it ideal for modifying sensitive biological molecules.[3]

The homobifunctional nature of Bis-aminooxy-PEG4 allows for the crosslinking of two protein
molecules, leading to the formation of protein dimers or higher-order oligomers. This capability
is instrumental in studying and manipulating cellular processes that are regulated by protein-
protein interactions and dimerization, such as signal transduction.[4][5] A key advantage of this
approach is the ability to achieve site-specific modification by introducing a unique aldehyde or
ketone group onto the target protein(s).[6][7]
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Key Applications:

Induced Protein Dimerization: Forcing the association of two protein monomers to study the
functional consequences of dimerization, such as the activation of signaling pathways.[4][5]

Antibody-Drug Conjugates (ADCs): While not a direct application of the bis-aminooxy
functionality for crosslinking two proteins, the principles of aminooxy-aldehyde ligation are
central to constructing ADCs where a drug is linked to an antibody.

PROTACSs (Proteolysis Targeting Chimeras): Bis-aminooxy-PEG4 can be used as a PEG-
based linker in the synthesis of PROTACSs, which are molecules designed to induce the
degradation of specific target proteins.[8]

Targeted Drug Delivery: Functionalizing targeting ligands to create multivalent constructs for
enhanced binding affinity and therapeutic efficacy.

Fluorescent Labeling and Imaging: Attaching two reporter molecules for signal amplification
in imaging applications.

Physicochemical Properties and Reaction Kinetics

A clear understanding of the properties of Bis-aminooxy-PEG4 and the kinetics of oxime

ligation is crucial for designing and optimizing protein modification experiments.

Table 1: Physicochemical Properties of Bis-aminooxy-PEG4
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Property Value Reference(s)
1,2-Bis(2-

Chemical Name (aminooxy)ethoxy)ethane-
PEG4

Molecular Weight 268.31 g/mol [819]

CAS Number 98627-72-6 [8][9]

Formula C10H24N206 [8]1[9]

Purity Typically =95% [2]

Solubility Water, DMSO, DMF [2]

Storage -20°C, protected from moisture  [2][9]

Table 2: Kinetic Data for Oxime Ligation

Note: The following data is for monofunctional aminooxy compounds reacting with aldehydes.

While specific kinetic data for the bifunctional Bis-aminooxy-PEG4 is not readily available,

these values provide a useful reference for reaction planning.

Catalyst Second-Order
Reactants (Concentration pH Rate Constant  Reference(s)
) (k, M~*s~7)
Aminooxyacetyl-
peptide + Aniline (100 mM) 7.0 82+10 [10]
Benzaldehyde
6-
Hydrazinopyridyl-
Y ) Pyray Aniline (10 mM) 7.0 3.0+£0.3 [10]
peptide +
Benzaldehyde
Aldehyde- .
] ] m- Up to 15 times
functionalized o o
) Phenylenediamin 7.0 more efficient [11]
protein + ) .
e (varying) than aniline

Aminooxy-dansyl
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It is important to note that the reaction with ketones is significantly slower than with aldehydes.
[11] The use of catalysts such as aniline or m-phenylenediamine can significantly accelerate
the reaction rate, especially at neutral pH.[10][11]

Experimental Protocols

This section provides detailed protocols for the site-specific introduction of an aldehyde group
into a target protein and the subsequent crosslinking using Bis-aminooxy-PEGA4.

Protocol 1: Site-Specific Introduction of an Aldehyde
Group via an "Aldehyde Tag"

This protocol utilizes the formylglycine-generating enzyme (FGE) to convert a cysteine residue
within a specific recognition sequence to a formylglycine, which contains an aldehyde group.[6]

[7]

Materials:

Expression vector containing the gene of interest.

Plasmid encoding FGE.

Appropriate host cells for protein expression (e.g., E. coli, CHO cells).

Cell culture media and reagents.

Protein purification reagents (e.g., chromatography columns and buffers).

Mass spectrometer for protein characterization.
Procedure:
e Genetic Engineering:

o Genetically insert the FGE recognition sequence (the "aldehyde tag"), typically the
pentapeptide consensus sequence CxPxR, into the gene of your protein of interest at the
desired location (N-terminus, C-terminus, or an internal loop).[6]
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o Co-transfect or co-transform the host cells with the plasmid containing your aldehyde-
tagged protein and the plasmid encoding FGE. For mammalian cells, a stable cell line
expressing FGE can be generated for long-term use.[12]

e Protein Expression and Purification:

o Culture the host cells under conditions that induce the expression of both the target
protein and FGE.

o The FGE will co-translationally or post-translationally oxidize the cysteine residue within
the aldehyde tag to a formylglycine.[13]

o Lyse the cells and purify the aldehyde-tagged protein using standard chromatography
techniques (e.g., affinity, ion exchange, size exclusion).

« Verification of Aldehyde Tagging:

o Confirm the successful conversion of the cysteine to formylglycine by mass spectrometry.
The conversion results in a mass change of -1 Da (loss of two hydrogens and addition of
one oxygen).

o The aldehyde-tagged protein is now ready for conjugation with Bis-aminooxy-PEG4.

Protocol 2: Homodimerization of an Aldehyde-Tagged
Protein with Bis-aminooxy-PEG4

This protocol describes the crosslinking of two molecules of an aldehyde-tagged protein to form
a homodimer.

Materials:

o Purified aldehyde-tagged protein (from Protocol 1) in an amine-free buffer (e.g., phosphate
buffer, HEPES) at pH 6.0-7.0.

e Bis-aminooxy-PEG4.

e Anhydrous DMSO.
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Aniline or m-phenylenediamine (optional, as catalyst).

Quenching reagent (e.g., acetone or an excess of a small aldehyde-containing molecule).

SDS-PAGE reagents.

Mass spectrometer.

Procedure:

o Preparation of Reagents:

o Prepare a stock solution of Bis-aminooxy-PEG4 in anhydrous DMSO (e.g., 10-100 mM).

o If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in the
reaction buffer.

e Crosslinking Reaction:

o In a microcentrifuge tube, combine the purified aldehyde-tagged protein with the reaction
buffer. A typical starting protein concentration is 1-10 mg/mL.

o Add the Bis-aminooxy-PEG4 stock solution to the protein solution. The recommended
molar ratio of Bis-aminooxy-PEG4 to protein is typically in the range of 5:1 to 20:1. This
should be optimized for each specific protein.

o If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.[10]

o Incubate the reaction at room temperature for 2-24 hours with gentle mixing. The optimal
reaction time should be determined empirically.

e Quenching the Reaction:

o To stop the reaction, add a quenching reagent to consume any unreacted aminooxy
groups. For example, add acetone to a final concentration of 10% (v/v).[3]

e Purification of the Crosslinked Product:
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o Remove the excess crosslinker and byproducts by size exclusion chromatography or
dialysis.

e Analysis of the Crosslinked Product:

o Analyze the reaction mixture by SDS-PAGE. A successful crosslinking reaction will show a
new band at approximately twice the molecular weight of the monomeric protein.

o Confirm the identity of the dimer by mass spectrometry.

Protocol 3: Characterization of Crosslinked Proteins by
Mass Spectrometry

Materials:

» Purified crosslinked protein dimer.

Denaturation and reduction buffers (e.g., containing DTT).

Alkylation reagent (e.g., iodoacetamide).

Protease (e.g., trypsin).

LC-MS/MS system.

Crosslinking analysis software (e.g., XlinkX, pLink).

Procedure:

e Sample Preparation:

o Denature, reduce, and alkylate the purified protein dimer.

o Digest the protein with a protease such as trypsin.

e LC-MS/MS Analysis:

o Separate the resulting peptides by liquid chromatography and analyze them by tandem
mass spectrometry.[14]
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o Data Analysis:

o Use specialized software to identify the crosslinked peptides. This software searches for
pairs of peptides whose combined mass, plus the mass of the crosslinker, matches the
precursor ion mass.[14][15]

o The identification of a peptide pair from the same protein confirms an intramolecular
crosslink, while a pair from two different protein chains confirms an intermolecular
crosslink (the dimer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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